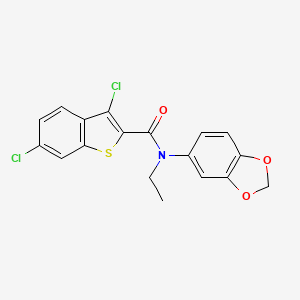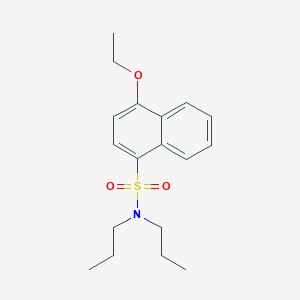
3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a hydrazone derivative of 3-iodobenzaldehyde and tetrazole, which has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation. Additionally, this compound has been shown to inhibit the activity of various proteins that are involved in the development and progression of cancer.
Biochemical and Physiological Effects
Studies have shown that 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone has various biochemical and physiological effects. This compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to cause oxidative stress. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone in lab experiments is its ability to inhibit the activity of various enzymes and proteins that are involved in the development and progression of diseases. Additionally, this compound has been shown to have low toxicity levels, which makes it a suitable candidate for further studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone. One of the future directions is to study the potential applications of this compound in the treatment of various diseases such as cancer, inflammation, and oxidative stress. Additionally, further studies are needed to investigate the mechanism of action of this compound and its potential interactions with other drugs and compounds. Furthermore, studies are needed to optimize the synthesis method of 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone to improve its bioavailability and solubility in water.
Conclusion
In conclusion, 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound that has shown potential applications in scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The synthesis method of this compound involves the reaction of 3-iodobenzaldehyde with hydrazine hydrate and sodium azide. The mechanism of action of this compound involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. Further studies are needed to investigate the potential applications of this compound and its mechanism of action.
Synthesemethoden
The synthesis method of 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone involves the reaction of 3-iodobenzaldehyde with hydrazine hydrate and sodium azide. The reaction is carried out in the presence of acetic acid and refluxed for several hours. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and Mass Spectrometry.
Wissenschaftliche Forschungsanwendungen
3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone has shown potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound has the ability to inhibit the activity of various enzymes and proteins that are involved in the development and progression of diseases such as cancer and inflammation.
Eigenschaften
IUPAC Name |
N-[(E)-(3-iodophenyl)methylideneamino]-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN6/c9-7-3-1-2-6(4-7)5-10-11-8-12-14-15-13-8/h1-5H,(H2,11,12,13,14,15)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRNLDZFNNOAFQ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=NNC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)/C=N/NC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-phenylpiperazine](/img/structure/B5757951.png)
![3-(2-furyl)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5757960.png)
![{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5757962.png)
![4-[(4-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5757970.png)

![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5757985.png)
![cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5757990.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5757991.png)

![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-nitrobenzoate](/img/structure/B5758019.png)



